molecular formula C6H11FO B12087943 2-Fluoro-4-methylpent-2-en-1-ol

2-Fluoro-4-methylpent-2-en-1-ol

Cat. No.: B12087943
M. Wt: 118.15 g/mol
InChI Key: JWVZJSCLTAJWSJ-UTCJRWHESA-N
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Description

2-Fluoro-4-methylpent-2-en-1-ol is an organic compound with the molecular formula C6H11FO It is characterized by the presence of a fluorine atom, a methyl group, and a hydroxyl group attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpent-2-en-1-ol can be achieved through several methods. One common approach involves the fluorination of 4-methylpent-2-en-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method allows for the efficient and scalable production of the compound while minimizing the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpent-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-methylpent-2-en-1-one.

    Reduction: Formation of 2-Fluoro-4-methylpentane.

    Substitution: Formation of 2-Amino-4-methylpent-2-en-1-ol when reacted with amines.

Scientific Research Applications

2-Fluoro-4-methylpent-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methylpent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpent-2-en-1-ol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    2-Fluoro-4-methylpentane: Lacks the double bond and hydroxyl group, leading to different applications and reactivity.

    2-Fluoro-4-methylphenol: Contains a phenol group instead of a pentene backbone, resulting in distinct chemical behavior.

Uniqueness

2-Fluoro-4-methylpent-2-en-1-ol is unique due to the combination of a fluorine atom, a methyl group, and a hydroxyl group on a pentene backbone. This unique structure imparts specific chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

(Z)-2-fluoro-4-methylpent-2-en-1-ol

InChI

InChI=1S/C6H11FO/c1-5(2)3-6(7)4-8/h3,5,8H,4H2,1-2H3/b6-3-

InChI Key

JWVZJSCLTAJWSJ-UTCJRWHESA-N

Isomeric SMILES

CC(C)/C=C(/CO)\F

Canonical SMILES

CC(C)C=C(CO)F

Origin of Product

United States

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